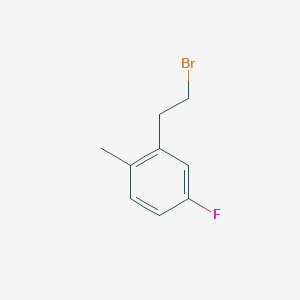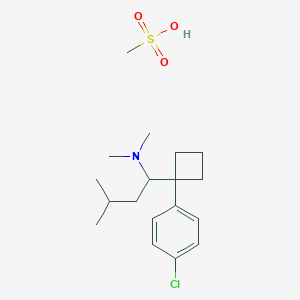
Sibutramine methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-Sibutramine (methanesulfonate) is a chemical compound that has been widely studied for its potential applications in weight management and obesity treatment. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. The compound is known for its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which can lead to increased satiety and reduced food intake.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Sibutramine (methanesulfonate) typically involves the following steps:
Formation of the Intermediate: The process begins with the reaction of 1-(4-chlorophenyl)-N,N-dimethyl-2-(methylamino)propan-1-amine with methanesulfonic acid to form the intermediate compound.
Methanesulfonate Formation: The intermediate is then treated with methanesulfonic acid under controlled conditions to yield (±)-Sibutramine (methanesulfonate).
Industrial Production Methods: In industrial settings, the production of (±)-Sibutramine (methanesulfonate) is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves the use of high-purity reagents and solvents to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: (±)-Sibutramine (methanesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methanesulfonate group.
Scientific Research Applications
(±)-Sibutramine (methanesulfonate) has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of racemic mixtures and enantiomeric separation.
Medicine: Explored as a treatment for obesity and weight management due to its appetite-suppressing properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of (±)-Sibutramine (methanesulfonate) involves the inhibition of the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced satiety and reduced food intake. The molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are responsible for the reuptake of these neurotransmitters.
Comparison with Similar Compounds
(±)-Sibutramine (methanesulfonate) can be compared with other similar compounds such as:
Fluoxetine: Another serotonin reuptake inhibitor used in the treatment of depression and anxiety.
Phentermine: A sympathomimetic amine used as an appetite suppressant for weight loss.
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.
Uniqueness: (±)-Sibutramine (methanesulfonate) is unique in its dual action of inhibiting the reuptake of multiple neurotransmitters, which contributes to its effectiveness in weight management. Unlike other compounds that target a single neurotransmitter, (±)-Sibutramine (methanesulfonate) offers a broader spectrum of activity, making it a versatile option for obesity treatment.
Properties
CAS No. |
676598-10-0 |
|---|---|
Molecular Formula |
C18H30ClNO3S |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C17H26ClN.CH4O3S/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;1-5(2,3)4/h6-9,13,16H,5,10-12H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
MWKDQYLHASOIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


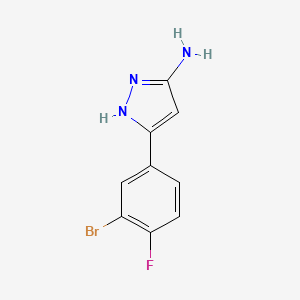
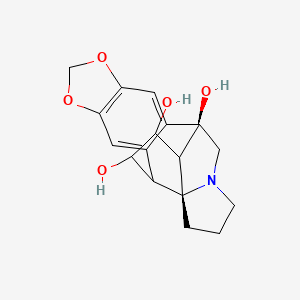
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)

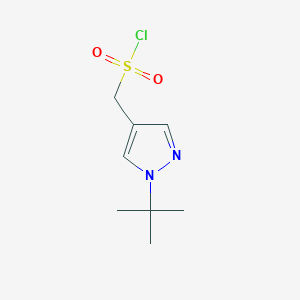
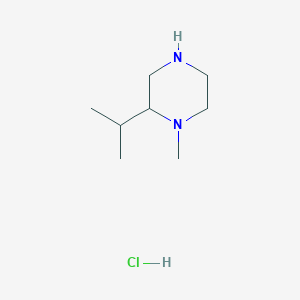
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
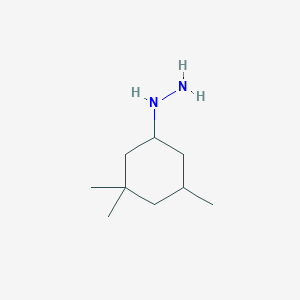

![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
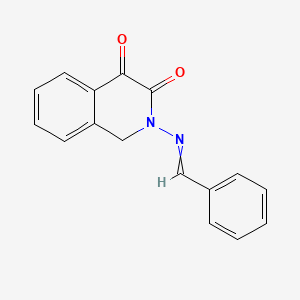

![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
